molecular formula C29H23N5O B12450687 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B12450687
M. Wt: 457.5 g/mol
InChI Key: QYOSMRVEFSNPHD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine is a complex organic compound that features a benzimidazole core, a phthalazine moiety, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening to optimize reaction conditions. The use of catalysts and controlled environments ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine is unique due to its combination of a benzimidazole core with a phthalazine moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C29H23N5O

Molecular Weight

457.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C29H23N5O/c1-19-7-9-20(10-8-19)28-24-5-3-4-6-25(24)29(33-32-28)31-21-11-16-27-26(17-21)30-18-34(27)22-12-14-23(35-2)15-13-22/h3-18H,1-2H3,(H,31,33)

InChI Key

QYOSMRVEFSNPHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=C(C=C6)OC

Origin of Product

United States

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